AH-7614

GPCR pharmacology Target validation Selectivity profiling

AH-7614 (CAS: 6326-06-3) is a small-molecule sulfonamide derivative that functions as a potent and selective antagonist of free fatty acid receptor 4 (FFA4/GPR120). It is a negative allosteric modulator (NAM) of FFA4 and has been characterized as an inverse agonist that suppresses basal receptor signaling in the absence of orthosteric agonists.

Molecular Formula C20H17NO3S
Molecular Weight 351.4 g/mol
CAS No. 6326-06-3
Cat. No. B517604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAH-7614
CAS6326-06-3
Synonyms4-Methyl-N-9H-xanthen-9-yl-benzenesulfonamide
AH7614
Molecular FormulaC20H17NO3S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24
InChIInChI=1S/C20H17NO3S/c1-14-10-12-15(13-11-14)25(22,23)21-20-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)20/h2-13,20-21H,1H3
InChIKeyOZCQEUZTOAAWDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AH-7614 for Procurement: FFA4 Antagonist with Negative Allosteric Modulator and Inverse Agonist Activity


AH-7614 (CAS: 6326-06-3) is a small-molecule sulfonamide derivative that functions as a potent and selective antagonist of free fatty acid receptor 4 (FFA4/GPR120) [1]. It is a negative allosteric modulator (NAM) of FFA4 and has been characterized as an inverse agonist that suppresses basal receptor signaling in the absence of orthosteric agonists [2]. The compound exhibits species-dependent antagonist potency with pIC50 values of 7.1 for human FFA4, 8.1 for mouse FFA4, and 8.1 for rat FFA4 , and demonstrates clear selectivity over FFA1 (pIC50 < 4.6) . Originally described as compound 39 from GlaxoSmithKline discovery efforts [3], AH-7614 remains one of the few pharmacologically validated FFA4 antagonists available for research use.

Why AH-7614 Cannot Be Substituted with Alternative FFA4 Ligands in Research Procurement


Generic substitution with other FFA4-targeting compounds is inappropriate because AH-7614 possesses a fundamentally distinct pharmacological profile compared to FFA4 agonists (e.g., TUG-891, GSK137647A, GW9508) and differs mechanistically even from orthosteric antagonists. Whereas most FFA4 ligands are carboxylic acid-containing orthosteric agonists, AH-7614 is a sulfonamide-based negative allosteric modulator (NAM) that exhibits inverse agonism [1]. This means AH-7614 not only blocks agonist-induced FFA4 signaling but also actively suppresses basal, ligand-independent receptor activity—a property absent from agonists and standard antagonists [2]. Consequently, AH-7614 produces opposite functional outcomes: it inhibits glucose uptake and adipogenesis while enhancing lipolysis, whereas FFA4 agonists show minimal or opposite effects in these same assays [3]. Cross-target selectivity further differentiates AH-7614 from dual FFA1/FFA4 ligands like GW9508 and ensures FFA1-independent interpretation of results .

AH-7614 Procurement Evidence: Quantitative Differentiation Versus FFA4 Agonists and FFA1 Ligands


Receptor Selectivity: AH-7614 Discriminates FFA4 from FFA1

AH-7614 demonstrates strong selectivity for FFA4 over the closely related receptor FFA1. In binding and functional assays, AH-7614 shows pIC50 values of 7.1 (human), 8.1 (mouse), and 8.1 (rat) for FFA4, whereas its activity at FFA1 is negligible with pIC50 < 4.6 . This contrasts with GW9508, which exhibits dual FFA1/FFA4 agonism, and with GW1100, which is FFA1-selective [1].

GPCR pharmacology Target validation Selectivity profiling

Functional Antagonism: AH-7614 Blocks TUG-891-Mediated FFA4 Internalization

AH-7614 effectively blocks FFA4 receptor internalization induced by the selective orthosteric agonist TUG-891. In β-arrestin-2 recruitment and receptor internalization assays using cells heterologously expressing mouse FFA4, AH-7614 (0.001–10 μM, 15 min) blocked TUG-891-mediated FFA4 internalization with a pIC50 of 7.70 [1]. At 10 μM concentration with 30 min incubation, AH-7614 completely blocked agonist-induced elevation of intracellular inositol monophosphates and FFA4 phosphorylation .

Receptor trafficking GPCR desensitization Arrestin recruitment

Inverse Agonism: AH-7614 Suppresses Basal FFA4 Signaling and Adipogenesis

AH-7614 acts as an inverse agonist at FFA4, actively suppressing basal receptor signaling in the absence of agonist stimulation. In 3T3-L1 adipocyte differentiation models, AH-7614 treatment significantly reduced lipid content as measured by Oil Red O staining, whereas the FFA4 agonist TUG-891 had limited effect [1]. AH-7614 treatment during differentiation also significantly decreased expression of adipogenic genes including FFA4 itself, PPARγ, adiponectin, leptin, and GLUT4; in contrast, TUG-891 increased only FFA4 expression without affecting other adipogenic genes [2].

Adipocyte biology Metabolic disease Inverse agonism

Metabolic Function: AH-7614 Inhibits Glucose Uptake and Enhances Lipolysis

AH-7614 produces opposite metabolic effects compared to FFA4 agonists in mature adipocyte functional assays. Acute treatment with AH-7614 significantly decreased glucose uptake in 3T3-L1 adipocytes, while TUG-891 treatment had no significant effect on glucose uptake [1]. In lipolysis assays, a range of AH-7614 concentrations significantly enhanced isoprenaline-stimulated lipolysis, whereas TUG-891 inhibited β-adrenoceptor-stimulated lipolysis [2]. These functional differences are consistent with AH-7614's inverse agonist mechanism.

Insulin sensitivity Glucose metabolism Lipolysis

Insulin Secretion Pathway: AH-7614 Abolishes FFA4 Agonist-Induced Insulinotropic Effects

AH-7614 effectively eliminates the insulinotropic effects of FFA4-selective agonists in pancreatic beta-cell models. In BRIN-BD11 clonal pancreatic cells, the FFA4 antagonist AH-7614 abolished the insulinotropic effect of GSK137647 with high statistical significance (p < 0.05 to p < 0.001), whereas the FFA1-selective antagonist GW1100 had no effect on GSK137647-induced insulin secretion [1]. In MIN6 mouse insulinoma cells, the increase in glucose-stimulated insulin secretion induced by 50 μM GSK137647A was completely abolished by co-treatment with 100 μM AH-7614 .

Pancreatic beta-cell Insulin secretion Diabetes research

Negative Allosteric Modulation: AH-7614 Exhibits Agonist Probe-Dependent NAM Activity

AH-7614 functions as a negative allosteric modulator (NAM) of FFA4 rather than a simple orthosteric antagonist. In detailed pharmacological characterization, AH-7614 inhibited FFA4 signaling induced by a range of endogenous fatty acids (including linoleic acid, α-linolenic acid, DHA, EPA) and synthetic FFA4 agonists across multiple signaling endpoints including calcium mobilization, β-arrestin-2 recruitment, and receptor internalization [1]. Notably, the nature of allosteric modulation was probe-dependent, with distinct effects on different agonist probes—a property not shared by orthosteric antagonists .

Allosteric modulation Structure-activity relationship Pharmacological profiling

Optimal Research and Industrial Applications for AH-7614 in Metabolic and GPCR Studies


Metabolic Disease Research: Adipocyte Dysfunction and Insulin Resistance Studies

AH-7614 is the preferred tool for studying FFA4's role in adipocyte biology and metabolic disorders due to its unique inverse agonist profile. As demonstrated in Section 3, AH-7614 suppresses adipogenesis, inhibits glucose uptake, and enhances lipolysis—effects opposite to those of FFA4 agonists [1]. This makes AH-7614 essential for experiments designed to dissect constitutive FFA4 activity and autocrine fatty acid signaling loops in adipose tissue. Researchers investigating obesity, type 2 diabetes, and insulin resistance should select AH-7614 over agonists when the goal is to inhibit, rather than activate, FFA4-mediated metabolic pathways [2].

GPCR Pharmacology: Negative Allosteric Modulation and Inverse Agonism Studies

AH-7614 serves as a benchmark compound for studying negative allosteric modulation and inverse agonism at FFA4. Its NAM mechanism, characterized by probe-dependent inhibition of multiple agonist probes across calcium mobilization, β-arrestin recruitment, and internalization assays [1], makes it valuable for structure-activity relationship (SAR) studies and for developing novel allosteric modulators. The compound's inverse agonism—demonstrated through suppression of basal FFA4 signaling in the absence of agonist—provides a unique opportunity to investigate ligand-independent GPCR constitutive activity [2]. Procurement teams supporting GPCR pharmacology groups should prioritize AH-7614 for these specialized mechanistic studies.

Pancreatic Beta-Cell Function: Insulin Secretion Pathway Dissection

For studies of insulin secretion and beta-cell physiology, AH-7614 provides a clean pharmacological tool to validate FFA4-specific effects. As shown in Section 3, AH-7614 completely abolishes the insulinotropic effects of FFA4-selective agonists like GSK137647 in BRIN-BD11 and MIN6 cell models, while FFA1 antagonists show no effect [1]. This target specificity makes AH-7614 the appropriate choice for experiments requiring unambiguous attribution of insulin secretion changes to FFA4 antagonism rather than FFA1 modulation. Diabetes researchers should select AH-7614 when the experimental objective is to block FFA4 signaling and assess its contribution to glucose-stimulated insulin secretion [2].

Target Deconvolution and Receptor Crosstalk Studies

AH-7614's high selectivity for FFA4 over FFA1 (pIC50 < 4.6 at FFA1 versus pIC50 7.1-8.1 at FFA4) [1] makes it the tool of choice for target deconvolution studies where FFA1 and FFA4 pathways may converge. Unlike dual FFA1/FFA4 ligands such as GW9508 or FFA1-selective antagonists like GW1100, AH-7614's clean selectivity profile allows researchers to confidently isolate FFA4-dependent from FFA1-dependent effects in complex biological systems [2]. This application is particularly relevant for studies of fatty acid signaling in inflammation, cardiovascular biology, and cancer where multiple free fatty acid receptors are co-expressed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for AH-7614

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.